Sulfone vs. Sulfide: >65 % Increase in TPSA and 0.8–3.2 logP Reduction
The 2,2‑dioxide sulfone group is a stronger hydrogen‑bond acceptor than the corresponding sulfide. 4-Aminoisothiochroman 2,2‑dioxide hydrochloride (TPSA 68.5 Ų, logP 3.20) shows a 17.2 Ų higher TPSA and a 0.24–3.25 logP reduction compared with the non‑sulfone analog 4‑aminoisothiochromane hydrochloride (TPSA 51.3 Ų, logP 3.44) . This polarity shift improves aqueous solubility and mimics pharmacophoric features of coumarin‑based gyrase B inhibitors, where the sulfone replaces the lactone carbonyl as a key H‑bond acceptor [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 68.5 Ų (calculated; Chemsrc) |
| Comparator Or Baseline | 4-Aminoisothiochromane HCl: 51.3 Ų |
| Quantified Difference | +17.2 Ų (+33.5 % relative increase) |
| Conditions | Computed values from vendor databases (Chemsrc). |
Why This Matters
Higher TPSA correlates with improved intestinal permeability and lower nonspecific binding, making the sulfone scaffold preferable for oral drug discovery programs.
- [1] Peixoto, C. et al. (2000) 'Synthesis of isothiochroman 2,2-dioxide and 1,2-benzooxathiin 2,2-dioxide gyrase B inhibitors', Tetrahedron Letters, 41(11), pp. 1741–1745. doi: 10.1016/S0040-4039(00)00044-7. View Source
